molecular formula C29H21N3O5S2 B13834386 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13834386
M. Wt: 555.6 g/mol
InChI Key: RFLJRQXHFYXVEB-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another method includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Industrial production methods often employ metal-free cyclization and oxidative cyclization techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofurans and thiadiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one lies in its complex structure, which incorporates multiple functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

Molecular Formula

C29H21N3O5S2

Molecular Weight

555.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C29H21N3O5S2/c1-16-9-11-17(12-10-16)15-38-29-31-30-28(39-29)32-24(19-6-4-7-20(33)13-19)23(26(35)27(32)36)25(34)22-14-18-5-2-3-8-21(18)37-22/h2-14,24,33,35H,15H2,1H3

InChI Key

RFLJRQXHFYXVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC(=CC=C6)O

Origin of Product

United States

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